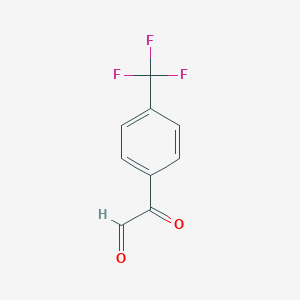

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOMXTCPIUNFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906793 | |

| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101906-05-2 | |

| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

SeO₂ acts as a selective oxidizing agent, converting methyl ketones to glyoxals via a two-step process:

Experimental Procedure

-

Reagents : 4-(Trifluoromethyl)acetophenone (25.0 mmol), SeO₂ (2.8 g, 25.0 mmol), 1,4-dioxane (13.0 mL), water (0.5 mL).

-

Conditions : The mixture is heated to 110°C under nitrogen for 4 hours.

-

Workup : The crude product is acidified to pH 1.5 with HCl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc 7:3).

Table 1: Optimization of SeO₂ Oxidation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110°C | 78 | 95 |

| Solvent Ratio (dioxane:H₂O) | 26:1 | 82 | 97 |

| Reaction Time | 4 hours | 78 | 95 |

This method achieves moderate yields (78–82%) but requires careful control of stoichiometry to avoid overoxidation to carboxylic acids.

Dess-Martin Periodinane Oxidation of 1-(4-(Trifluoromethyl)phenyl)ethanol

Dess-Martin periodinane (DMP) offers a mild, high-yielding alternative for oxidizing alcohols to aldehydes without overoxidation.

Reaction Setup

Yield and Scalability

Table 2: Comparative Oxidizing Agents

| Agent | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| Dess-Martin Periodinane | 92 | 2 | Minimal |

| Pyridinium Chlorochromate | 65 | 6 | Chromium waste |

| Swern Oxidation | 75 | 4 | Malodorous |

DMP’s superiority lies in its selectivity and compatibility with acid-sensitive substrates.

Hydrolysis of Enol Ether Precursors

Enol ethers serve as stable precursors for glyoxals under acidic or basic conditions.

Synthesis of Enol Ether Intermediate

Hydrolysis to Glyoxal

Table 3: Hydrolysis Conditions Comparison

| Condition | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Acidic (HCl/THF) | 85 | 97 | 1 hour |

| Basic (NaOH/EtOH) | 78 | 95 | 2 hours |

Acidic hydrolysis is preferred for its rapid kinetics and higher yield.

Copper-Catalyzed Oxidative Cross-Coupling

A novel method employs copper chloride (CuCl) to mediate cross-coupling between Grignard reagents and 2-oxoaldehydes.

Reaction Overview

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a pivotal building block in the synthesis of more complex organic molecules. Its dual functional groups facilitate various chemical reactions, making it a versatile intermediate. Some specific applications include:

- Synthesis of α-Ketoamides : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, such as carbonic anhydrases, which are important targets in drug development .

- Polymer Development : Aromatic ketones like this molecule can be precursors for developing new polymers or functional materials.

Medicinal Chemistry

In medicinal chemistry, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde has been investigated for its potential therapeutic properties:

- Biological Activity : Studies suggest that this compound may exhibit biological activities, particularly in inhibiting enzymes crucial for various physiological processes. For instance, it has shown potential in inhibiting carbonic anhydrases.

- Drug Design : The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with specific molecular targets. This property is essential for designing new drugs aimed at treating conditions influenced by enzyme activity.

Case Study 1: Inhibition of Carbonic Anhydrases

Research has demonstrated that derivatives of this compound can inhibit carbonic anhydrases effectively. In one study, docking simulations indicated strong binding affinities to the active sites of these enzymes, suggesting a mechanism through which these compounds could modulate physiological functions related to pH balance and fluid regulation .

Case Study 2: Structure–Activity Relationship (SAR)

A study focusing on α-ketoamides similar to this compound revealed critical insights into their structure–activity relationships. The research highlighted that modifications at specific positions on the aromatic ring could significantly impact inhibitory potency against target enzymes, providing a pathway for optimizing drug candidates based on this scaffold .

Industry Applications

Beyond academic research, this compound is also utilized in industrial applications:

- Specialty Chemicals : The compound is employed in producing specialty chemicals due to its unique reactivity patterns.

- Material Science : Its derivatives may be explored for developing new materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Oxo-2-(2-(trifluoromethyl)phenyl)acetaldehyde

Molecular Formula : C₉H₅F₃O₂

Molecular Weight : 202.13 g/mol

CAS Number : 745783-91-9

Key Differences :

Substituent Variations: 2-Oxo-2-(4-chlorophenyl)acetaldehyde

Molecular Formula : C₈H₅ClO₂

Molecular Weight : 168.58 g/mol

Key Differences :

Functional Group Derivatives

a) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate

Molecular Formula: C₁₁H₁₀F₃NO₃ Molecular Weight: 273.20 g/mol Key Differences:

- Aldehyde replaced by an ester group (COOEt), enhancing stability but reducing electrophilicity.

- Used in synthetic pathways for amide and urea derivatives .

b) Methyl 2-oxo-2-(4-thioformylphenyl)acetate

Molecular Formula : C₁₀H₈O₃S

Molecular Weight : 208.23 g/mol

Key Differences :

Comparative Data Table

Biological Activity

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, also known as 4-(trifluoromethyl)phenylglyoxal hydrate, is a chemical compound with the molecular formula . This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both ketone and aldehyde functional groups suggests potential applications in medicinal chemistry and organic synthesis.

The compound is characterized by:

- Molecular Formula :

- Appearance : Pale pink or grey solid

- Solubility : Soluble in various organic solvents

The trifluoromethyl group enhances the electrophilicity of the compound, making it a valuable intermediate for synthesizing more complex organic molecules. Its unique structure may influence interactions with biological macromolecules, particularly enzymes.

Enzyme Inhibition

Research indicates that this compound and its derivatives may exhibit significant biological activities, particularly as enzyme inhibitors. Notably, studies have shown that this compound can inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs is of interest due to their roles in various physiological processes and potential therapeutic applications.

Table 1: Comparison of Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Carbonic Anhydrase | TBD | Potential drug candidate |

| 4-Methoxyphenylglyoxal | Carbonic Anhydrase | TBD | Similar structure |

| Phenylglyoxal | Carbonic Anhydrase | TBD | Lacks trifluoromethyl group |

Molecular Docking Studies

Docking studies have suggested that the trifluoromethyl group may engage in π–π stacking interactions and hydrogen bonding with enzyme residues, enhancing binding affinity. This interaction profile indicates a promising avenue for drug design targeting specific enzymes involved in metabolic pathways.

Synthesis of Derivatives

A study explored the synthesis of various derivatives of this compound through reactions with anilines under Povarov conditions. This method yielded multi-substituted piperazine derivatives, demonstrating the compound's utility as a precursor in drug development.

Key Findings from Synthesis Studies :

- The reaction conditions significantly affect the yield and structure of the resulting compounds.

- Electron-donating or withdrawing groups on the aniline influence the reaction outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Oxidation of Ethyl Esters: Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (a precursor) can be hydrolyzed under acidic or basic conditions. For example, controlled hydrolysis with NaOH (1–2 M, 50–60°C) yields the aldehyde, while stronger bases may lead to over-oxidation .

- Friedel-Crafts Acylation: Reacting 4-(trifluoromethyl)benzene derivatives with chloroacetaldehyde derivatives in the presence of Lewis acids (e.g., AlCl₃) provides a direct route. However, the electron-withdrawing CF₃ group may reduce reactivity, requiring longer reaction times .

- Key Considerations: Monitor reaction progress via TLC or HPLC to prevent degradation of the aldehyde group.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the CF₃ group shows a distinct ¹⁹F NMR signal near δ -60 ppm. Ensure anhydrous conditions to avoid hydrate formation, which complicates spectral interpretation .

- X-Ray Crystallography: Co-crystallization with stabilizing agents (e.g., thiourea derivatives) improves crystal quality. The CF₃ group’s electron density often causes challenges in resolving adjacent atoms; high-resolution synchrotron data is recommended .

Q. What are the common stability issues during storage, and how can they be mitigated?

Methodological Answer:

- Aldhyde Oxidation: The compound is prone to air oxidation, forming the corresponding carboxylic acid. Store under inert gas (N₂ or Ar) at -20°C in amber vials to minimize light/oxygen exposure .

- Hydrate Formation: Use molecular sieves (3Å) in storage solutions to absorb moisture, which can lead to hydrate or hemiacetal byproducts .

Advanced Research Questions

Q. How do substituents (e.g., CF₃ vs. Cl/F) on the phenyl ring influence reactivity in nucleophilic addition reactions?

Methodological Answer:

- Electronic Effects: The CF₃ group’s strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilicity at the carbonyl carbon. Compare reaction rates with chloro- or fluoro-substituted analogs (e.g., 2-(4-chlorophenyl)-2-oxoacetaldehyde) using kinetic studies (UV-Vis monitoring) .

- Steric Effects: Despite CF₃’s bulk, its meta/para positioning minimally impacts steric hindrance. Computational modeling (DFT) can quantify electronic contributions versus steric effects .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Curves: Perform assays across a wide concentration range (1 nM–100 µM) to distinguish specific activity from nonspecific toxicity. For example, antimicrobial activity may peak at 10 µM, while cytotoxicity emerges above 50 µM .

- Target Selectivity Screening: Use protein-binding assays (SPR or ITC) to identify off-target interactions. The aldehyde group may react non-specifically with thiols in proteins, requiring blocking agents (e.g., β-mercaptoethanol) in controls .

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model transition states for nucleophilic additions. Compare activation energies for reactions with amines (e.g., aniline vs. bulky tert-butylamine) to validate steric/electronic models .

- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO or THF) to account for polarity’s role in stabilizing intermediates. Experimental validation via kinetic isotopic effects (KIE) is recommended .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

Methodological Answer:

- Phase-Solubility Studies: Use the Higuchi-Carstensen method to measure solubility in binary solvent systems (e.g., water-ethanol). The CF₃ group enhances solubility in aprotic solvents (logP ~1.2) but reduces it in water (logP ~0.8) .

- Co-Solvency Approach: Additives like cyclodextrins or PEG-400 can improve aqueous solubility by forming inclusion complexes, critical for biological assays .

Methodological Framework for Research Design

- Theoretical Basis: Anchor studies in Hammett linear free-energy relationships (LFER) to quantify substituent effects .

- Data Contradiction Resolution: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, temperature) causing discrepancies in reported reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.